molecular formula C8H9N5O B12119544 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbaldehyde

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12119544
M. Wt: 191.19 g/mol
InChI Key: UGAZHKGNZRGQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1,3-dimethyl-5-pyrazolone with triazole derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole: Similar structure but lacks the aldehyde group.

    1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde.

    3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Contains additional triazole rings and amino groups.

Uniqueness

The uniqueness of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbaldehyde lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-6-7(3-14)8(12(2)11-6)13-5-9-4-10-13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAZHKGNZRGQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)N2C=NC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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